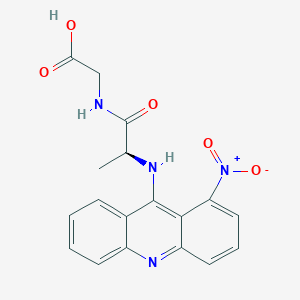
N-(1-Nitroacridin-9-yl)-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is a complex organic compound that features a nitroacridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid typically involves multiple steps:
Formation of the Nitroacridine Core: The nitroacridine core can be synthesized through nitration of acridine derivatives.
Amidation Reaction: The nitroacridine is then reacted with an appropriate amine to form the aminoacridine intermediate.
Coupling with (S)-2-Aminopropanoic Acid: The aminoacridine intermediate is coupled with (S)-2-aminopropanoic acid under peptide coupling conditions to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Potential use in the development of new materials with unique optical properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is primarily related to its ability to intercalate with DNA. The nitroacridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: A well-known fluorescent dye that also intercalates with DNA.
Mitoxantrone: An anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Amsacrine: Another acridine derivative used in cancer treatment.
Uniqueness: (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is unique due to its specific structural features, such as the presence of both a nitroacridine moiety and an amino acid derivative. This combination may confer unique biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
90057-95-7 |
|---|---|
Molekularformel |
C18H16N4O5 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-[[(2S)-2-[(1-nitroacridin-9-yl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H16N4O5/c1-10(18(25)19-9-15(23)24)20-17-11-5-2-3-6-12(11)21-13-7-4-8-14(16(13)17)22(26)27/h2-8,10H,9H2,1H3,(H,19,25)(H,20,21)(H,23,24)/t10-/m0/s1 |
InChI-Schlüssel |
OIJQFDXBEALSAT-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




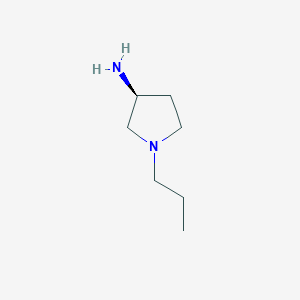

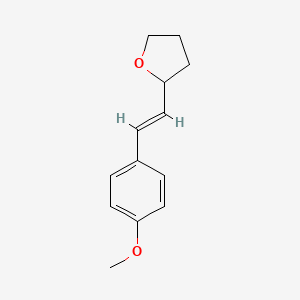
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
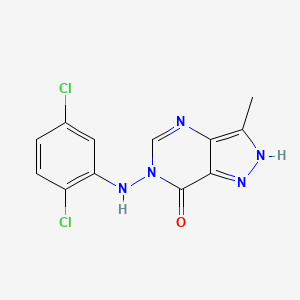

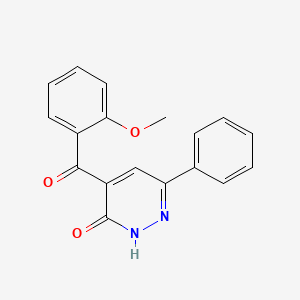
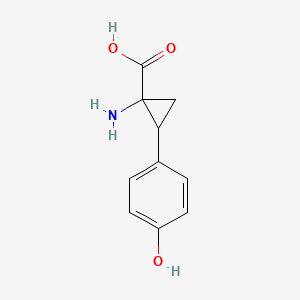
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)

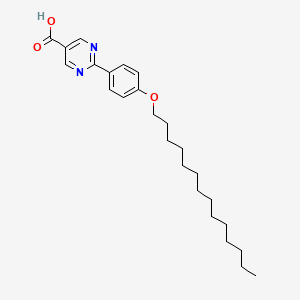
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
